molecular formula C9H6N4 B1267216 5-Azidoquinoline CAS No. 20377-01-9

5-Azidoquinoline

Cat. No.: B1267216
CAS No.: 20377-01-9
M. Wt: 170.17 g/mol
InChI Key: SLDBUWKWILPLJF-UHFFFAOYSA-N
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Description

5-Azidoquinoline is an organic compound that belongs to the class of azido heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Azidoquinoline typically involves the azidation of quinoline derivatives. One common method includes the reaction of quinoline with sodium azide (NaN₃) in the presence of a suitable catalyst. For example, the metal-free regioselective C–H azidation of quinoline N-oxides using trimethylsilyl azide (TMSN₃) has been developed, proceeding at room temperature within 10 minutes .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Azidoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.

    Cycloaddition Reactions: It can undergo copper(I)-catalyzed [3+2] cycloaddition with terminal alkynes to form 1,2,3-triazoles.

Common Reagents and Conditions:

    Sodium Azide (NaN₃): Used for azidation reactions.

    Trimethylsilyl Azide (TMSN₃): Used for regioselective azidation.

    Copper(I) Catalysts: Used in cycloaddition reactions.

Major Products:

    1,2,3-Triazoles: Formed from cycloaddition reactions with terminal alkynes.

Scientific Research Applications

5-Azidoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Medicine: It is explored for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.

    Industry: It is used in the development of new materials and catalysts .

Comparison with Similar Compounds

    3-Azidoquinoline-2,4(1H,3H)-diones: These compounds also contain an azido group and exhibit similar reactivity in cycloaddition reactions.

    8-Azidoquinoline: Another azidoquinoline derivative with comparable chemical properties.

Uniqueness: Its ability to undergo regioselective azidation and form stable triazole linkages makes it particularly valuable in scientific research.

Properties

IUPAC Name

5-azidoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-13-12-9-5-1-4-8-7(9)3-2-6-11-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDBUWKWILPLJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174303
Record name Quinoline, 5-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20377-01-9
Record name Quinoline, 5-azido-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020377019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 5-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the reported synthesis of the pyrido[2,3,4-kl]acridine ring system using 5-azidoquinoline derivatives?

A1: The research by Kelly et al. [] presents a novel and concise synthetic route to the pyrido[2,3,4-kl]acridine ring system, a key structural motif found in various pyridoacridine alkaloids with marine origins. This method utilizes readily available quinoline precursors and involves two crucial steps:

    Q2: Why is the synthesis of azidoquinoline derivatives, particularly this compound, important in this context?

    A2: Azidoquinolines, specifically this compound, serve as crucial precursors in the synthesis of the pyrido[2,3,4-kl]acridine ring system []. While the provided abstracts don't detail the exact procedure for synthesizing this compound, they highlight the importance of azidoquinoline chemistry. Further investigation into publications by Zoltewicz et al. [] could reveal specific synthetic routes and modifications for obtaining this compound and its derivatives.

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